molecular formula C10H20ClN B13521602 6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride

6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride

Cat. No.: B13521602
M. Wt: 189.72 g/mol
InChI Key: BCKTUPFDYUVXMD-UHFFFAOYSA-N
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Description

6,6-Dimethylspiro[34]octan-2-amine hydrochloride is a chemical compound with the molecular formula C10H20ClN It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride typically involves the annulation of cyclopentane and four-membered rings. The process employs readily available starting materials and conventional chemical transformations. Minimal chromatographic purifications are required to afford the title compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the amine group.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying spiro compound reactivity.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to interact with various biological pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethylspiro[34]octan-2-amine hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

7,7-dimethylspiro[3.4]octan-2-amine;hydrochloride

InChI

InChI=1S/C10H19N.ClH/c1-9(2)3-4-10(7-9)5-8(11)6-10;/h8H,3-7,11H2,1-2H3;1H

InChI Key

BCKTUPFDYUVXMD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C1)CC(C2)N)C.Cl

Origin of Product

United States

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